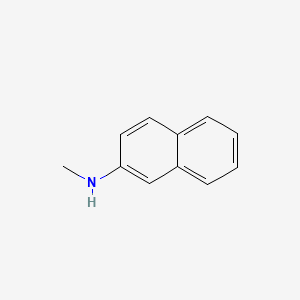

N-methylnaphthalen-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methylnaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNQJQRKLLCLMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176691 | |

| Record name | 2-Naphthalenamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2216-67-3 | |

| Record name | 2-Naphthalenamine, N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylnaphthalen-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N Methylnaphthalen 2 Amine

Classical and Modern Synthetic Routes to N-methylnaphthalen-2-amine

The preparation of this compound can be achieved through several synthetic strategies, ranging from classical alkylation methods to modern transition-metal-catalyzed cross-coupling reactions.

N-Alkylation and N-Methylation Strategies

The introduction of a methyl group onto the nitrogen atom of 2-naphthylamine (B18577) is a direct approach to forming this compound.

Classical N-Alkylation: Historically, N-alkylation of primary amines has been a straightforward method for the synthesis of secondary and tertiary amines. This typically involves the reaction of the primary amine, 2-naphthylamine, with a methylating agent such as methyl iodide or dimethyl sulfate (B86663). These reactions often require a base to neutralize the acidic byproduct and can sometimes lead to over-alkylation, yielding the tertiary amine (N,N-dimethylnaphthalen-2-amine) as a significant byproduct. Careful control of stoichiometry and reaction conditions is necessary to optimize the yield of the desired secondary amine.

Modern Cross-Coupling Methods: Modern synthetic organic chemistry offers more controlled and versatile methods for the formation of C-N bonds, which can be applied to the synthesis of this compound. pageplace.de These reactions typically involve the coupling of an aryl halide or sulfonate with an amine, catalyzed by a transition metal complex. tcichemicals.comrsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. tcichemicals.comorganic-chemistry.org In this context, 2-bromonaphthalene (B93597) or 2-iodonaphthalene can be coupled with methylamine (B109427) in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., XPhos, RuPhos), and a base (e.g., sodium tert-butoxide). organic-chemistry.org This method offers high selectivity and functional group tolerance. organic-chemistry.orgrsc.org The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the N-methylated product. rsc.org

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can be used to couple aryl halides with amines. wikipedia.org While traditional Ullmann reactions required harsh conditions such as high temperatures (often exceeding 200°C), modern protocols utilize ligands for the copper catalyst, allowing the reaction to proceed under much milder conditions. rsc.org The synthesis of this compound via this method would involve reacting 2-halonaphthalene with methylamine in the presence of a copper(I) salt (e.g., CuI) and a ligand, such as a diamine or phenanthroline.

Table 1: Comparison of N-Methylation Strategies

| Method | Catalyst/Reagent | Substrates | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical Alkylation | Methyl iodide, Dimethyl sulfate | 2-Naphthylamine | Simple reagents | Risk of over-alkylation, harsh conditions |

| Buchwald-Hartwig | Palladium complex + Ligand | 2-Halonaphthalene, Methylamine | High selectivity, mild conditions, broad scope | Expensive catalyst and ligands |

| Ullmann Condensation | Copper salt (+ Ligand) | 2-Halonaphthalene, Methylamine | Cheaper metal catalyst than palladium | Often requires higher temperatures than Pd-catalysis |

Reductive Amination Protocols

Reductive amination, also known as reductive alkylation, is a highly efficient and common method for preparing amines. tcichemicals.com This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. youtube.com

This transformation can be approached in two ways for the synthesis of this compound:

Reaction of 2-Naphthylamine with Formaldehyde: 2-Naphthylamine can be treated with formaldehyde to form an intermediate imine or N-methylol derivative, which is then reduced.

Reaction of 2-Naphthaldehyde (B31174) with Methylamine: 2-Naphthaldehyde reacts with methylamine to form an N-methylimine, which is subsequently reduced.

A variety of reducing agents can be employed for the reduction step, with the choice often depending on the pH stability of the reactants and the selectivity required. tcichemicals.comyoutube.com

Sodium Borohydride (NaBH₄): A common and effective reducing agent, though it can also reduce the starting aldehyde if conditions are not optimized. youtube.com

Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly useful because it is a milder reducing agent than NaBH₄ and is effective at reducing imines at a much faster rate than ketones or aldehydes, especially under mildly acidic conditions that favor iminium ion formation. youtube.com

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A non-toxic and mild reducing agent that is highly effective for reductive aminations and is often the reagent of choice for its efficiency and safety profile. youtube.com

Catalytic Hydrogenation: The imine intermediate can also be reduced using hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. tcichemicals.com

This one-pot reaction is valued for its high atom economy and is considered a green chemistry method. tcichemicals.com

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Typical Conditions | Key Features |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Can reduce aldehydes/ketones |

| Sodium Cyanoborohydride | NaBH₃CN | Mildly acidic (pH 5-6) | Selectively reduces imines/iminium ions youtube.com |

| Sodium Triacetoxyborohydride | STAB | Dichloromethane, THF | Mild, non-toxic, highly efficient youtube.com |

| Hydrogen with Metal Catalyst | H₂/Pd-C | Pressurized H₂, various solvents | Clean workup, can reduce other functional groups |

Derivatization Reactions of this compound

As a secondary arylamine, this compound is a versatile precursor for the synthesis of a variety of organic compounds, including heterocyclic systems and azo dyes.

Heterocyclic Ring Formation with this compound Derivatives

The this compound scaffold can be used to construct fused N-heterocyclic systems, which are prevalent in pharmaceuticals and functional materials. dovepress.com One important strategy involves intramolecular C-H amination or cyclization reactions.

For instance, derivatives of this compound can be designed to undergo intramolecular cyclization to form benzo-fused indole or carbazole-like structures. This can be achieved through transition-metal-catalyzed C-H activation, where a catalyst facilitates the formation of a new C-N bond between the amine nitrogen and a carbon atom on an adjacent ring system. organic-chemistry.org Iridium- and rhodium-catalyzed reactions, for example, have been employed for the dehydrogenative cyclization of 2-aminobiphenyls to form carbazoles. tcichemicals.comorganic-chemistry.org A similar strategy could be envisioned for a suitably substituted this compound derivative to create a polycyclic aromatic amine.

Another approach involves the Pictet-Spengler reaction. If a substituent that can be converted to an aldehyde or ketone is present at the 1-position of the naphthalene (B1677914) ring, an intramolecular cyclization with the N-methylamino group can lead to the formation of a tetrahydro-benzo[f]quinoline ring system.

Coupling Reactions and Azo Dye Synthesis

Aromatic amines are classical precursors for the synthesis of azo dyes, which constitute a large and commercially important class of colorants. nih.gov The synthesis involves a two-step process: diazotization followed by azo coupling.

Diazotization: While secondary amines like this compound cannot form stable diazonium salts in the same way as primary amines, they react with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form N-nitrosoamines (R-N(CH₃)-N=O). organic-chemistry.org However, for azo dye synthesis, a primary amino group is required for diazotization. Therefore, the parent compound, 2-naphthylamine, is the typical starting material for this reaction sequence. It reacts with nitrous acid at low temperatures (0-5 °C) to form a naphthalene-2-diazonium salt. unacademy.com

Azo Coupling: The resulting diazonium salt is a weak electrophile that can react with an electron-rich aromatic compound (the coupling component), such as a phenol, naphthol, or another aromatic amine, in an electrophilic aromatic substitution reaction. youtube.comcuhk.edu.hk For example, coupling naphthalene-2-diazonium chloride with 2-naphthol (B1666908) would produce the well-known azo dye Sudan Red B. The color of the resulting dye is determined by the extended conjugated system created by the -N=N- (azo) group linking the two aromatic rings. cuhk.edu.hk

C-N Bond Formation Reactions

This compound can serve as a nucleophilic component in further C-N bond formation reactions to create more complex tri-substituted amines. pageplace.de Using modern cross-coupling methodologies, it can be coupled with various aryl or heteroaryl halides.

For example, in a Buchwald-Hartwig amination reaction, this compound can be reacted with an aryl bromide or iodide in the presence of a palladium catalyst and a suitable ligand to form an N-methyl-N-aryl-naphthalen-2-amine. tcichemicals.com Similarly, copper-catalyzed Ullmann-type reactions can also be employed for this purpose. nih.gov These reactions are highly valuable for building the complex amine structures found in materials for organic electronics (e.g., hole-transporting materials) and in pharmacologically active molecules.

Table 3: Derivatization Reactions

| Reaction Type | Reagents | Intermediate/Product Type | Application |

|---|---|---|---|

| Heterocycle Formation | Transition metal catalyst (e.g., Ir, Rh) | Fused N-heterocycles (e.g., Benzo[f]indoles) | Pharmaceuticals, Materials Science |

| Azo Dye Synthesis | NaNO₂, HCl; then an activated arene | Azo Dyes | Pigments, Textiles |

| C-N Cross-Coupling | Aryl Halide, Pd or Cu catalyst, Base | Tri-substituted amines | Organic Electronics, Medicinal Chemistry |

Catalytic Approaches in this compound Synthesis and Functionalization

The synthesis and subsequent functionalization of this compound are greatly facilitated by catalytic methodologies, which offer enhanced efficiency, selectivity, and milder reaction conditions compared to stoichiometric approaches. The primary catalytic route to this compound involves the N-methylation of its precursor, 2-naphthylamine.

Synthesis via Catalytic N-Methylation of 2-Naphthylamine

Transition-metal-catalyzed N-methylation using methanol as a methylating agent represents a prominent and atom-economical strategy. This transformation often proceeds via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. In this process, the catalyst temporarily abstracts hydrogen from methanol to generate a formaldehyde equivalent in situ. This intermediate then condenses with the amine (2-naphthylamine) to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the methylated amine product, this compound. Water is the sole byproduct of this elegant process.

Several catalyst systems have been shown to be effective for the N-methylation of aromatic amines, including 2-naphthylamine.

Ruthenium-based Catalysts: Ruthenium complexes are highly effective for this transformation. For instance, a catalyst system comprising (DPEPhos)RuCl₂PPh₃ has been utilized for the N-methylation of a range of amines. Under specific conditions, this system converted naphthalen-2-amine to this compound with a notable yield of 70%. libretexts.org The reaction proceeds under weakly basic conditions, which is advantageous for substrates sensitive to strong bases. libretexts.orgshokubai.org

Iridium-based Catalysts: Iridium complexes, particularly those bearing N-heterocyclic carbene (NHC) ligands, have demonstrated high catalytic performance for the N-methylation of both aliphatic and aromatic primary amines using methanol. organic-chemistry.org These catalysts can drive the selective N-monomethylation of aromatic amines. organic-chemistry.org The mechanism is also believed to follow a borrowing hydrogen pathway, with the efficiency of the catalyst being tunable by modifying the electronic and steric properties of the NHC ligand.

Heterogeneous Catalysts: For improved catalyst-product separation and catalyst reusability, heterogeneous catalysts are of significant interest. Carbon-supported platinum (Pt/C) has been reported as a versatile and selective heterogeneous catalyst for N-methylation with methanol. shokubai.org This system is effective for the selective N-monomethylation of aromatic amines. shokubai.org Similarly, supported nickel nanoparticle catalysts (e.g., Ni/ZnAlOₓ) have been developed for the selective mono-N-methylation of various amines with methanol.

| Catalyst System | Methyl Source | Base | Reaction Conditions | Isolated Yield (%) |

|---|---|---|---|---|

| (DPEPhos)RuCl₂PPh₃ (0.5 mol%) | Methanol | Cs₂CO₃ (0.5 equiv) | 12 hours | 70 |

| Iridium(I)-NHC Complex | Methanol | Cs₂CO₃ | Not Specified for Substrate | General High Yields |

| Pt/C | Methanol | NaOH | Not Specified for Substrate | General High Yields |

| Ni/ZnAlOₓ-600 | Methanol | Not Specified | 160–180 °C | General High Yields (75-97%) |

Catalytic Functionalization of this compound

Once synthesized, this compound can serve as a substrate for further chemical transformations. Catalytic C-H functionalization and cross-coupling reactions are powerful tools for modifying the naphthalene core or the amino group.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.org While typically used to form aryl amines from aryl halides, the principles can be applied to further functionalize this compound. For instance, if the naphthalene ring of the molecule were halogenated, it could undergo palladium-catalyzed coupling with other amines, alcohols, or thiols. Conversely, the N-H bond of a related primary amine (2-naphthylamine) is reactive in these couplings, and this compound, as a secondary amine, can also participate in such reactions with various aryl or vinyl halides. libretexts.orgwikipedia.org

C-H Functionalization: Direct C-H functionalization has emerged as a step-economical strategy to introduce new functional groups onto aromatic rings. researchgate.net For naphthalene derivatives, transition metal catalysts (e.g., rhodium, ruthenium, palladium) can direct the activation of specific C-H bonds, often guided by a directing group. researchgate.netnih.gov The methylamino group (-NHMe) on this compound could potentially direct the ortho-C-H functionalization of the naphthalene ring, allowing for the introduction of various substituents at the C1 or C3 positions.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be approached through the lens of green chemistry to minimize environmental impact and enhance sustainability. Key principles include the use of renewable feedstocks, atom-economical reactions, and safer solvents and reagents.

Use of Methanol as a Green C1 Source: Traditional methylation methods often rely on toxic and hazardous reagents like methyl iodide or dimethyl sulfate. The use of methanol as the methyl source in catalytic N-methylation is a significantly greener alternative. shokubai.org Methanol is inexpensive and can be produced from renewable resources. The "borrowing hydrogen" mechanism is highly atom-economical, producing only water as a byproduct, thereby minimizing waste.

Utilization of Carbon Dioxide as a C1 Feedstock: Carbon dioxide is an abundant, non-toxic, and renewable C1 source. rsc.org Catalytic N-methylation of amines using CO₂ and a reducing agent (such as hydrosilanes or H₂) represents an advanced green methodology. rsc.org This approach utilizes a waste product of industrial society as a valuable chemical feedstock. Various catalytic systems, including those based on zinc and ruthenium, have been developed for the methylation of amines using carbon dioxide. rsc.org

Solvent-Free or Aqueous Conditions: Conducting reactions in greener solvents, or in the absence of a solvent, is a key aspect of green chemistry. Research into the N-methylation of amines has explored the use of aqueous solutions, which is environmentally benign. nih.gov Catalyst-free conditions for N-methylation using CO₂ have also been developed, further enhancing the green credentials of the synthesis.

Mechanistic Studies and Reaction Kinetics of N Methylnaphthalen 2 Amine

Reaction Mechanism Elucidation for N-methylnaphthalen-2-amine Transformations

The reaction mechanisms involved in the transformations of this compound are diverse, encompassing processes such as its formation through N-alkylation and its participation in further chemical reactions like oxidation and C-H functionalization.

Formation via N-Alkylation: The synthesis of this compound typically proceeds through the N-methylation of naphthalen-2-amine. A broadly applied method for such transformations involves the use of a base and a methylating agent, such as methyl iodide. monash.edu The general mechanism, as applied to naphthalen-2-amine, would involve the deprotonation of the primary amine by a base to form a more nucleophilic amide anion. This anion then undergoes a nucleophilic attack on the methylating agent (e.g., methyl iodide) in an SN2 reaction to yield this compound. monash.edu

Another relevant synthetic pathway is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. While not explicitly detailed for this compound in the provided results, this method is a cornerstone of N-aryl bond formation. The catalytic cycle generally involves:

Oxidative addition of an aryl halide (e.g., 2-bromonaphthalene) to a Pd(0) complex.

Formation of a palladium-amido complex by reaction with the amine (methylamine) in the presence of a base.

Reductive elimination to yield the N-arylated amine (this compound) and regenerate the Pd(0) catalyst.

Oxidation Reactions: this compound can undergo oxidation to form corresponding naphthoquinones. The mechanism of oxidation of related N-alkylanilines can be catalyzed by ortho-naphthoquinones (o-NQ) in an aerobic environment. acs.org This process involves the formation of a nitroso intermediate which can act as a directing group for further functionalization. acs.org While the primary amine is more commonly discussed in the context of metabolic activation, N-methylation can be a critical step. nih.gov For instance, N-methylarylamines are readily N-oxygenated by microsomal flavin-containing monooxygenase to form N-hydroxy-N-methylarylamines, which can be further oxidized. nih.gov

C-H Functionalization: The nitroso group, formed during the oxidation of N-alkylanilines, can serve as a traceless directing group for rhodium(III)-catalyzed C-H functionalization reactions. acs.org This allows for the introduction of various functional groups onto the aromatic ring before the nitroso group is removed. acs.org

Anaerobic Degradation Pathways: In biological systems, the degradation of related compounds like 2-methylnaphthalene (B46627) by sulfate-reducing bacteria involves the addition of fumarate (B1241708) to the methyl group. nih.gov This is followed by a series of β-oxidation steps to form 2-naphthoic acid, which is then further metabolized. nih.gov While this applies to the methyl group on the naphthalene (B1677914) ring, it highlights a potential biochemical transformation pathway for substituted naphthalenes.

Kinetics and Thermodynamics of this compound Reactivity

Quantitative kinetic and thermodynamic data for reactions specifically involving this compound are not extensively detailed in the available literature. However, general principles and data from related reactions provide insight into its reactivity.

Kinetics of Formation: The kinetics of N-alkylation of amines are influenced by several factors including the strength of the base, the nature of the solvent, and the reactivity of the alkylating agent. The use of strong bases like sodium hydride in a solvent like THF can lead to higher yields of N-methylation. monash.edu The reaction of carbon dioxide with aqueous solutions of amines, a process relevant to industrial gas scrubbing, has been studied in detail. utwente.nltubitak.gov.tr The kinetics of this type of reaction can be complex, with the reaction order with respect to the amine ranging from 1 to 2, often explained by a zwitterion intermediate mechanism. tubitak.gov.tr

Kinetics of Oxidation: The atmospheric oxidation of the related compound 2-methylnaphthalene initiated by OH radicals has been investigated. researchgate.netrsc.org The reaction is primarily initiated by the addition of the OH radical to the aromatic ring, forming various adducts. researchgate.netrsc.org The subsequent reactions of these adducts with molecular oxygen determine the final products. researchgate.netrsc.org Such studies provide a framework for understanding the potential atmospheric degradation kinetics of this compound.

The table below summarizes kinetic parameters for the reaction of CO2 with a sterically hindered primary amine, 2-amino-2-methyl-1,3-propanediol (B94268) (AMPD), which can provide a conceptual basis for the reactivity of structurally related amines.

Table 1: Kinetic Parameters for the Reaction of COS with Aqueous AMPD Solutions

| Temperature (K) | k_Am (m³/kmol·s) | k_w (m⁶/kmol²·s) |

|---|---|---|

| 288 | 0.045 | 0.088 |

| 293 | 0.065 | 0.130 |

| 298 | 0.092 | 0.185 |

| 303 | 0.128 | 0.258 |

Data derived from studies on 2-amino-2-methyl-1,3-propanediol (AMPD) and provides an illustrative example of kinetic parameters in amine reactions. tubitak.gov.tr

Investigations into Reactive Intermediates

Several types of reactive intermediates are proposed or have been identified in transformations related to this compound.

Amide Anions: In base-mediated N-alkylation reactions, the deprotonation of the amine nitrogen leads to the formation of a highly nucleophilic amide anion, which is a key intermediate. monash.edu

Zwitterionic Intermediates: The reaction of amines with molecules like carbon dioxide is often proposed to proceed through a zwitterionic intermediate, formed by the nucleophilic attack of the amine on the electrophilic carbon. utwente.nltubitak.gov.tr This intermediate is then deprotonated by a base (such as another amine molecule or water). utwente.nltubitak.gov.tr

Radical Adducts: In atmospheric oxidation reactions initiated by hydroxyl radicals, the primary intermediates are OH-adducts to the naphthalene ring. researchgate.netrsc.org The position of the OH addition influences the subsequent reaction pathways and the formation of secondary radical intermediates. researchgate.netrsc.org

N-hydroxy-N-methylarylamines and Nitrones: The metabolic or enzymatic oxidation of N-methylarylamines can proceed through the formation of N-hydroxy-N-methylarylamines. nih.gov These can be further oxidized to nitrones, which are reactive species that can hydrolyze to form other products. nih.gov

Palladium Intermediates: In palladium-catalyzed reactions such as the Buchwald-Hartwig amination, various palladium complexes act as intermediates. These include the initial Pd(0) complex, the oxidative addition product (a Pd(II)-aryl complex), and the palladium-amido complex. researchgate.net

Iminium Ions: The oxidation of cyclic aliphatic amines can lead to the formation of iminium ions as reactive intermediates, which can be trapped by nucleophiles like cyanide. researchgate.net

Stereochemical Aspects of Reactions Involving this compound

The stereochemistry of reactions involving this compound is primarily centered around the nitrogen atom and potential chirality introduced in its substituents or through reactions on the naphthalene ring.

Chirality at Nitrogen: The nitrogen atom in this compound is bonded to three different groups (the naphthalene ring, a methyl group, and a hydrogen atom) and has a lone pair of electrons. This arrangement can lead to a pyramidal geometry at the nitrogen. lkouniv.ac.in However, in simple amines, the barrier to nitrogen inversion is typically low, leading to rapid racemization at room temperature. Therefore, this compound is generally considered achiral under normal conditions.

Reactions Creating Stereocenters: Stereochemical considerations become significant when this compound or its derivatives are involved in reactions that create new stereocenters. For example, in the asymmetric synthesis of α-tertiary amines through rhodium-catalyzed allylic substitution, the goal is to control the stereochemistry of the newly formed carbon stereocenter. nih.gov Mechanistic studies in such systems often involve investigating whether the reaction proceeds via a dynamic kinetic asymmetric transformation (DYKAT), where a racemic starting material is converted into a single enantiomer of the product. nih.gov

If the naphthalene ring of this compound were to be asymmetrically functionalized, this could lead to the formation of diastereomers. The principles of geometrical isomerism (cis/trans or E/Z) would apply if reactions introduce substituents on a double bond within a side chain attached to the molecule. uou.ac.in

Advanced Spectroscopic and Structural Characterization of N Methylnaphthalen 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for elucidating the precise structural arrangement of atoms in N-methylnaphthalen-2-amine. By analyzing the magnetic properties of its atomic nuclei, detailed information about the proton and carbon frameworks can be obtained.

Proton (¹H) NMR Chemical Shift Analysis

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the amine proton (N-H), and the methyl group protons (CH₃) are observed. The aromatic protons typically resonate in the downfield region, between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and splitting patterns of these seven protons are dictated by their position on the naphthalene core and their coupling with neighboring protons.

The proton of the secondary amine group (N-H) is expected to appear as a broad signal, the chemical shift of which is sensitive to solvent, concentration, and temperature. Its typical range is between 3.5 and 5.0 ppm. The three protons of the N-methyl group are shielded compared to the aromatic protons and are expected to produce a sharp singlet around 2.8-3.0 ppm.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Naphthalene C-H) | 7.0 - 8.0 | Multiplet (m) |

| Amine (N-H) | 3.5 - 5.0 | Broad Singlet (br s) |

| Methyl (N-CH₃) | 2.8 - 3.0 | Singlet (s) |

Carbon-13 (¹³C) NMR Structural Correlations

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. This compound has eleven distinct carbon environments. The ten carbons of the naphthalene ring typically resonate in the aromatic region, from approximately 105 to 150 ppm. The carbon atom directly bonded to the nitrogen (C2) is significantly influenced by the electron-donating nature of the amine group and its chemical shift provides insight into this interaction. The quaternary carbons of the ring fusion (C4a, C8a) can also be identified. The carbon of the N-methyl group is expected to appear in the upfield region of the spectrum, typically around 30-35 ppm docbrown.info. Spectral data for the compound has been reported by L. Ernst in 1975 nih.gov.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-N) | 145 - 150 |

| Aromatic (C-H & C-C) | 105 - 135 |

| Methyl (N-CH₃) | 30 - 35 |

Multi-dimensional NMR Techniques for Complex Elucidation

To unambiguously assign the proton and carbon signals, especially within the complex aromatic region, multi-dimensional NMR techniques are employed. mdpi.com

COSY (Correlation Spectroscopy): A 2D ¹H-¹H correlation experiment, COSY is used to identify protons that are spin-spin coupled. It would reveal the connectivity between adjacent protons on the naphthalene rings, aiding in the assignment of individual aromatic signals. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each aromatic proton signal to its corresponding carbon signal in the naphthalene ring, and the N-methyl proton signal to the methyl carbon. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons (which have no attached protons) by observing their long-range couplings to nearby protons.

Together, these techniques provide a complete and verified assignment of the NMR spectra, confirming the molecular structure of this compound. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of this compound, providing a fingerprint based on its functional groups.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is characterized by several key absorption bands. As a secondary amine, a single, weak-to-medium N-H stretching band is expected in the region of 3350-3310 cm⁻¹ orgchemboulder.comspectroscopyonline.com. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C-N stretching vibration for aromatic amines is typically strong and observed between 1335-1250 cm⁻¹ orgchemboulder.com. The spectrum also contains characteristic C=C stretching bands for the naphthalene ring in the 1600-1450 cm⁻¹ region and N-H bending (wagging) vibrations around 910-665 cm⁻¹ orgchemboulder.comwpmucdn.com.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric vibrations of the naphthalene ring are often strong in the Raman spectrum, making it particularly useful for analyzing the aromatic system researchgate.net. The N-H and C-H stretching vibrations are also observable.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | FT-IR | 3350 - 3310 | Weak-Medium |

| Aromatic C-H Stretch | FT-IR, Raman | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (Methyl) | FT-IR, Raman | 2975 - 2850 | Medium |

| Aromatic C=C Ring Stretch | FT-IR, Raman | 1600 - 1450 | Medium-Strong |

| Aromatic C-N Stretch | FT-IR | 1335 - 1250 | Strong |

| N-H Wag | FT-IR | 910 - 665 | Strong, Broad |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of this compound by measuring the absorption of light corresponding to electronic transitions. The spectrum is dominated by absorptions arising from the naphthalene chromophore.

Typically, aromatic systems like naphthalene exhibit intense absorption bands due to π→π* transitions researchgate.net. The presence of the amino group, an auxochrome, can cause a bathochromic (red) shift of these absorption maxima and increase their intensity. Additionally, the lone pair of electrons on the nitrogen atom can undergo an n→π* transition, which usually appears as a weaker, lower-energy (longer wavelength) band compared to the π→π* transitions researchgate.net.

| Transition Type | Typical Wavelength Range (nm) | Description |

|---|---|---|

| π→π | 220 - 350 | High-intensity absorptions associated with the naphthalene aromatic system. |

| n→π | > 350 | Lower-intensity absorption involving the non-bonding electrons on the nitrogen atom. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and gain structural information from the fragmentation pattern of the molecule. For this compound (C₁₁H₁₁N), the molecular weight is 157.21 g/mol .

In electron ionization mass spectrometry (EI-MS), the compound will exhibit a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 157. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent for this compound libretexts.org.

The fragmentation pattern provides clues to the molecule's structure. The base peak (the most intense peak) is often the molecular ion itself (m/z 157) due to the stability of the aromatic system. Common fragmentation pathways for aromatic amines include:

Loss of a hydrogen atom: Leading to a strong [M-1]⁺ peak at m/z 156.

Loss of a methyl radical: Alpha-cleavage resulting in the loss of the CH₃ group is less common for aromatic amines than aliphatic ones but may produce a fragment at m/z 142 ([M-15]⁺).

Loss of HCN: A characteristic fragmentation of aromatic amines can lead to a fragment at m/z 128, corresponding to a C₁₀H₈⁺ ion.

GC-MS data from the NIST Mass Spectrometry Data Center confirms a prominent molecular ion peak at m/z 157, with other significant peaks at m/z 156 and 128 nih.gov.

| m/z | Proposed Fragment Ion | Formula | Comment |

|---|---|---|---|

| 157 | [M]⁺˙ | [C₁₁H₁₁N]⁺˙ | Molecular Ion (Base Peak) |

| 156 | [M-H]⁺ | [C₁₁H₁₀N]⁺ | Loss of one Hydrogen atom |

| 128 | [M-H-HCN]⁺ or [M-CH₃N]⁺ | [C₁₀H₈]⁺ | Loss of hydrogen cyanide from the [M-H]⁺ ion |

Absence of Publicly Available Crystallographic Data for this compound

A thorough search of publicly available scientific literature and chemical databases has revealed no specific studies detailing the X-ray diffraction (XRD) crystallography and solid-state structure of this compound. Consequently, the detailed research findings and data tables requested for the "" section, specifically subsection "4.5. X-ray Diffraction (XRD) Crystallography and Solid-State Structure," cannot be provided at this time.

While crystallographic data exists for derivatives and related structures, the strict adherence to the subject compound, this compound, as per the instructions, precludes the inclusion of information on these other compounds. The generation of scientifically accurate and verifiable content for the specified section is contingent upon the existence of primary research that has successfully crystallized this compound and analyzed its structure using X-ray diffraction techniques.

Future research may successfully elucidate the crystal structure of this compound, at which point a detailed analysis of its unit cell parameters, space group, bond lengths, bond angles, and intermolecular interactions in the solid state could be compiled.

Computational and Theoretical Chemistry of N Methylnaphthalen 2 Amine

Density Functional Theory (DFT) Studies on Electronic and Molecular Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study the properties of N-methylnaphthalen-2-amine.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations are employed to determine bond lengths, bond angles, and dihedral angles that define its lowest energy conformation. asianjpr.com

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and their relative energies. tau.ac.il For this compound, a key conformational feature is the orientation of the methyl group relative to the naphthalene (B1677914) ring. The rotation around the C-N bond can lead to different conformers with varying steric and electronic interactions. Theoretical calculations can predict the energy barriers for these rotations and the population of each conformer at a given temperature. tau.ac.il For similar aromatic amines, it has been observed that the amine group can be either planar or pyramidal. researchgate.net The planarity of the amino group and the torsional angle between the amine and the aromatic ring are critical parameters determined through geometry optimization. researchgate.net

Interactive Table: Optimized Geometrical Parameters of this compound (Example Data)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edunumberanalytics.com The energy and localization of these orbitals provide insights into the molecule's ability to act as a nucleophile or an electrophile. ucsb.edu

For this compound, the HOMO is expected to be localized primarily on the naphthalene ring and the nitrogen atom, indicating that these are the most electron-rich and nucleophilic sites. ucsb.edu Conversely, the LUMO represents the most electrophilic regions of the molecule. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and stability. mdpi.com A smaller gap generally suggests higher reactivity. mdpi.com DFT calculations can precisely determine the energies and spatial distributions of the HOMO and LUMO, allowing for predictions of how this compound will interact with other reagents. unesp.br For instance, in electrophilic aromatic substitution reactions, the positions on the naphthalene ring with the highest HOMO density are predicted to be the most reactive. ucsb.edu

Interactive Table: FMO Properties of this compound (Example Data)

DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. mdpi.com For this compound, this includes predicting its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Predicted vibrational frequencies from DFT can be correlated with experimental IR and Raman spectra to assign specific vibrational modes, such as N-H and C-N stretching. mdpi.comtandfonline.com Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra to confirm the molecular structure. tandfonline.com Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. mdpi.com A strong correlation between the predicted and experimental spectra provides confidence in the accuracy of the calculated molecular structure and electronic properties. tandfonline.com

Interactive Table: Predicted vs. Experimental Spectroscopic Data for this compound (Example Data)

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their dynamics and interactions with their environment. ekb.eg For this compound, MD simulations can be used to explore its conformational flexibility, solvation effects, and transport properties. uq.edu.au By simulating the molecule's movement over time, researchers can observe how it interacts with solvent molecules, how it diffuses in a medium, and how its conformation changes in response to thermal fluctuations. mdpi.comnih.gov These simulations are particularly useful for understanding the behavior of the molecule in biological systems, such as its interaction with proteins or membranes. ekb.eg

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. researchgate.netmdpi.com For this compound, QSAR models could be developed to predict its potential biological activities based on calculated molecular descriptors. researchgate.net These descriptors can include electronic properties (like HOMO/LUMO energies), steric parameters, and lipophilicity. nih.gov Similarly, QSPR models can predict physical properties such as boiling point, solubility, and density. nih.govplos.org These models are valuable for screening large numbers of related compounds and prioritizing them for experimental testing. mdpi.com

Reaction Pathway Analysis and Transition State Calculations

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. bath.ac.uk For reactions involving this compound, such as N-methylation or electrophilic substitution, DFT calculations can be used to map out the entire reaction pathway. acs.orgucsb.edu This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and calculating its energy relative to the reactants and products. ucsb.eduresearchgate.net This information is crucial for understanding the kinetics and thermodynamics of the reaction, and for predicting how changes in the molecular structure or reaction conditions will affect the reaction outcome. bath.ac.uk

Interactive Table: Calculated Activation Energies for Reactions of this compound (Example Data)

Compound Index

Intermolecular Interactions and Non-Covalent Bonding Analysis

The study of intermolecular interactions is fundamental to understanding the physical and chemical properties of molecular substances, including their crystal packing, melting point, boiling point, and solubility. For this compound, a molecule that features a large aromatic system and a secondary amine group capable of hydrogen bonding, a variety of non-covalent interactions are anticipated to govern its behavior in the condensed phase. The principal interactions include hydrogen bonding, π-π stacking, and van der Waals forces. While specific computational studies focusing exclusively on the intermolecular interactions of this compound are not widely available in published literature, its interaction profile can be inferred from its structural characteristics and by comparison with computational analyses of analogous molecules like other naphthalenamines and aromatic compounds.

Hydrogen Bonding

The this compound molecule is capable of acting as both a hydrogen bond donor, through its N-H group, and a hydrogen bond acceptor, via the lone pair of electrons on the nitrogen atom. This dual capacity facilitates the formation of intermolecular N-H···N hydrogen bonds, which can lead to the self-association of molecules into dimers and larger aggregates.

π-π Stacking Interactions

The extensive, electron-rich naphthalene ring system in this compound makes the molecule highly prone to engaging in π-π stacking interactions. These noncovalent interactions between aromatic rings are a dominant organizational force in the crystal structures of many aromatic compounds, often resulting in columnar or herringbone packing arrangements.

The primary configurations for π-π stacking are:

Face-to-face (sandwich): In this arrangement, the aromatic rings are parallel and positioned directly over one another. This configuration can be destabilized by electrostatic repulsion unless a significant charge difference exists between the interacting rings.

Parallel-displaced: This is the most common and typically most stable stacking geometry for unsubstituted aromatic hydrocarbons like benzene (B151609) and naphthalene. The rings are parallel but shifted relative to each other, which minimizes electrostatic repulsion while maximizing attractive dispersion forces.

T-shaped (edge-to-face): This involves a hydrogen atom of one molecule pointing towards the face of the aromatic ring of a neighboring molecule.

Computational studies on benzene and naphthalene dimers have helped to quantify the energies associated with these interactions. For the benzene dimer, the parallel-displaced and T-shaped configurations exhibit interaction energies of approximately -2.7 kcal/mol and -2.8 kcal/mol, respectively. iucr.org Due to the larger surface area of the naphthalene system, the π-π stacking interactions in this compound are expected to be more significant. The N-methylamino group, being an electron-donating substituent, polarizes the π-system of the naphthalene ring, which can further affect the geometry and energy of these stacking interactions. In the crystal structures of some related naphthalene derivatives, π-π stacking is observed with centroid-to-centroid distances ranging from 3.3 to 3.8 Å. researchgate.net

Van der Waals Forces

Van der Waals forces are ubiquitous, non-directional attractive forces present between all molecules. They originate from transient fluctuations in electron density that create induced dipoles (London dispersion forces), as well as from interactions between permanent dipoles (dipole-dipole forces).

London Dispersion Forces: Owing to its size and the large number of electrons within the naphthalene ring system, this compound will display considerable London dispersion forces. These forces are the main contributors to the interaction energy for large, nonpolar molecules and are crucial for the cohesion of molecular crystals.

Synergy and Competition of Interactions

It is crucial to recognize that these intermolecular forces are not isolated. The stable arrangement of this compound molecules within a crystal lattice is the result of a delicate balance between these competing and cooperative interactions. For instance, the formation of a strong N-H···N hydrogen bond might impose a molecular orientation that is not optimal for π-π stacking. Conversely, a favorable stacking arrangement might position the amine groups in a way that is not ideal for forming a linear hydrogen bond.

Data Tables

The following tables provide a summary of the anticipated intermolecular interactions for this compound, based on its chemical structure and data from analogous compounds.

Table 1: Types of Intermolecular Interactions in this compound

| Interaction Type | Donor/Acceptor Groups Involved | Expected Significance |

|---|---|---|

| Hydrogen Bonding | N-H (donor), N lone pair (acceptor) | High (Directional) |

| π-π Stacking | Naphthalene aromatic rings | High (Major packing force) |

| London Dispersion | Entire molecule (especially naphthalene rings) | High (Ubiquitous) |

| Dipole-Dipole | Permanent dipole from C-N and N-H bonds | Moderate |

Table 2: Estimated Interaction Energies and Distances for Analogous Systems Note: The values presented below are for analogous systems and serve as estimations for the interactions in this compound. Precise quantification requires specific experimental or computational data for this compound itself.

| Interaction | System | Method | Interaction Energy (kcal/mol) | Interatomic/Inter-ring Distance (Å) | Reference |

|---|---|---|---|---|---|

| N-H···N H-Bond | Amine Dimers | Theoretical | ~ -2 to -5 | ~ 2.9 - 3.2 | nih.gov |

| π-π Stacking | Benzene Dimer (Parallel-displaced) | CCSD(T) | ~ -2.7 | ~ 3.8 | iucr.org |

| π-π Stacking | Naphthalene Dimer | Theoretical | Stronger than benzene | ~ 3.4 - 3.8 | researchgate.net |

Biological and Toxicological Assessment of N Methylnaphthalen 2 Amine and Its Derivatives

In Vitro and In Vivo Biological Activities

Antimicrobial and Antifungal Efficacy

Derivatives of N-methylnaphthalen-2-amine have demonstrated notable antimicrobial and antifungal properties. The core structure of naphthalene (B1677914) is a key pharmacophore that has been exploited in the development of various antimicrobial agents.

Research into naphthoquinone derivatives, which can be related to the core structure of this compound, has shown that substitutions at the 2 or 3 position with electron-releasing groups, such as amino groups, can enhance antimicrobial activity. farmaciajournal.com For instance, certain 2,3-disubstituted-1,4-naphthoquinone derivatives have shown efficacy against Gram-positive bacteria like Staphylococcus aureus. farmaciajournal.com One derivative, 2-chloro-3-(N-thiazole-2-ylamino)-1,4-naphthoquinone, has been identified as a candidate for further investigation due to its antifungal effects. farmaciajournal.com

Furthermore, the structural analogue terbinafine (B446), which contains an N-methyl-1-naphthalenemethanamine moiety, is a well-established antifungal agent that functions by inhibiting squalene (B77637) epoxidase, a key enzyme in fungal ergosterol (B1671047) biosynthesis. The synthesis of terbinafine often utilizes N-methyl-1-naphthylamine as a key intermediate. Analogues of naftifine, another antifungal agent with a similar naphthylmethylamine structure, have also been synthesized and evaluated. mdpi.com Studies on these analogues, such as those bearing a β-aminoketo functionality, have shown significant activity against dermatophytes like Trichophyton rubrum and Trichophyton mentagrophytes, with Minimum Inhibitory Concentration (MIC) values in the range of 0.5–7.8 µg/mL. mdpi.com

Naphthyl-polyamine conjugates have also been investigated as a class of antimicrobials. rjraap.com Additionally, α-naphthylamine derivatives have shown promise, with some N-(pyridinylmethyl)naphthalen-1-amines exhibiting activity against opportunistic human pathogenic fungi, including yeasts and dermatophytes, at MICs of 25–32 μg/mL. nih.gov Schiff base derivatives incorporating a naphthalene ring are another class of compounds that have been explored for their antimicrobial properties. mdpi.com

The table below summarizes the antimicrobial and antifungal activities of selected this compound derivatives and related compounds.

| Compound/Derivative Class | Activity | Target Organisms | Key Findings |

| 2,3-disubstituted-1,4-naphthoquinones | Antibacterial | Staphylococcus aureus | Active against Gram-positive bacteria. farmaciajournal.com |

| 2-chloro-3-(N-thiazole-2-ylamino)-1,4-naphthoquinone | Antifungal | Not specified | Potential for further antifungal studies. farmaciajournal.com |

| Naftifine analogues (β-aminoketo derivatives) | Antifungal | Trichophyton rubrum, T. mentagrophytes | MIC values of 0.5–7.8 µg/mL. mdpi.com |

| N-(pyridinylmethyl)naphthalen-1-amines | Antifungal | Yeasts, hialohyphomycetes, dermatophytes | MIC values of 25–32 μg/mL. nih.gov |

Antioxidant Properties

Several derivatives of this compound have been evaluated for their antioxidant potential. The naphthalene scaffold is a common feature in various compounds exhibiting free radical scavenging capabilities.

Schiff bases derived from 2-naphthaldehyde (B31174) have shown promise as antioxidant agents. researchgate.net These compounds have demonstrated good to fair antioxidant properties in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.net Similarly, 2-phenylamino-1,4-naphthoquinone derivatives have been investigated for their antioxidant potential, with nitro and bromo derivatives showing potent radical scavenging activity. scielo.br

Melatonin (B1676174) analogue naphthalene derivatives have also been synthesized and tested for their antioxidant capacity. Many of these compounds exhibited significant antioxidant activity, in some cases greater than that of melatonin itself, when evaluated using the DPPH assay. scielo.br Furthermore, studies on 2-amino-3-methyl-1,4-naphthoquinone have indicated its potential to scavenge free radicals, suggesting applications in conditions related to oxidative stress. ontosight.ai Cinnamic acid derivatives bearing a sulfonamide group and a naphthyl substituent have also been assessed for their antiradical properties. mdpi.com

The antioxidant activity of selected this compound derivatives and related compounds is summarized in the table below.

| Compound/Derivative Class | Assay | Key Findings |

| Schiff bases from 2-naphthaldehyde | DPPH, NO scavenging | Good to fair antioxidant properties. researchgate.net |

| 2-Phenylamino-1,4-naphthoquinones (nitro and bromo derivatives) | DPPH, FRAP | Powerful radical scavenging and significant reduction potential. scielo.br |

| Melatonin analogue naphthalene derivatives | DPPH | Significant antioxidant activity, some exceeding that of melatonin. scielo.br |

| 2-Amino-3-methyl-1,4-naphthoquinone | Free radical scavenging | Potential applications related to oxidative stress. ontosight.ai |

Antidiabetic Potential

The exploration of this compound derivatives has extended to their potential as antidiabetic agents. The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key mechanism for controlling postprandial hyperglycemia.

Schiff bases derived from the condensation of 2-naphthaldehyde with various aromatic amines have been synthesized and evaluated for their antidiabetic properties. researchgate.net One such derivative, (E)-N-mesityl-1-(naphthalen-2-yl)methanimine, displayed very promising antidiabetic activity, with IC50 values of 58.85 μg/mL against α-amylase and 57.60 μg/mL against α-glucosidase. researchgate.netnih.gov

Derivatives of 2-phenylamino-1,4-naphthoquinones have also been investigated for their hypoglycemic potential in animal models. scielo.br All synthesized compounds in one study showed better hypoglycemic activity than the control, with a chloro-derivative being particularly potent, causing a 43% reduction in mean blood glucose levels in treated animals. scielo.br The antidiabetic potential of these compounds is thought to be related to their antioxidant properties and their ability to be bioreduced. scielo.br While not direct derivatives, the study of other heterocyclic compounds like pyridine (B92270) and oxindole (B195798) derivatives as α-amylase and α-glucosidase inhibitors provides a broader context for the potential of enzyme inhibition in managing diabetes. jchemrev.comnih.gov

The antidiabetic potential of selected this compound derivatives is highlighted in the table below.

| Compound/Derivative | Target Enzyme/Model | Activity (IC50/Effect) |

| (E)-N-mesityl-1-(naphthalen-2-yl)methanimine | α-amylase | 58.85 μg/mL researchgate.netnih.gov |

| (E)-N-mesityl-1-(naphthalen-2-yl)methanimine | α-glucosidase | 57.60 μg/mL researchgate.netnih.gov |

| 2-Phenylamino-1,4-naphthoquinone (chloro-derivative) | Rat animal model | 43% reduction in blood glucose scielo.br |

Anticancer and Antitumor Evaluations

The anticancer and antitumor properties of this compound derivatives, particularly those based on the 1,4-naphthoquinone (B94277) scaffold, have been extensively studied. These compounds have shown activity against a variety of cancer cell lines.

Derivatives of 2-substituted amino-3-chloro-1,4-naphthoquinone have demonstrated anticancer properties against cell lines such as HepG2 (liver cancer), HuCCA-1 (cholangiocarcinoma), A549 (lung cancer), and MOLT-3 (leukemia). researchgate.net Furthermore, certain anilino-1,4-naphthoquinone derivatives have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. researchgate.net

Structure-activity relationship studies on substituted 1,4-naphthoquinones have revealed that modifications at various positions of the naphthoquinone ring can significantly impact their antiproliferative activity. For example, R³ substitution of juglone (B1673114) with aromatic amines increased its activity in prostate and breast cancer cells. nih.gov Similarly, R³ substitution of LLL12.1, another naphthoquinone derivative, with aromatic amines led to a significant increase in antiproliferative activity in breast and colon cancer cell lines. nih.gov Some of these derivatives have been found to be potent inhibitors of STAT3 dimerization, a mechanism implicated in their anticancer effects. nih.gov

Naphthalene-1,4-dione analogues have also been synthesized and evaluated for their anticancer activity, with some compounds showing IC50 values around 1 μM. rsc.org An imidazole (B134444) derivative of this class, compound 44, showed a good balance of potency and selectivity, with greater toxicity to cancer cells versus normal cells. rsc.org Additionally, α-naphthylamine derivatives, specifically N-aryl-N-[1-(naphth-1-yl)but-3-enyl]amines, have been found to be active against breast (MCF-7), non-small cell lung (H-460), and central nervous system (SF-268) human cancer cell lines, with IC50 values below 10 μg/mL. nih.gov

The table below presents the anticancer activity of selected this compound derivatives and related compounds.

| Compound/Derivative Class | Cancer Cell Line(s) | Activity (IC50/Effect) |

| 2-Substituted amino-3-chloro-1,4-naphthoquinones | HepG2, HuCCA-1, A549, MOLT-3 | Anticancer properties observed. researchgate.net |

| Substituted 1,4-naphthoquinones (PD9–11, PD13–15) | Various | IC50 values of 1–3 μM. nih.gov |

| Naphthalene-1,4-dione analogue (Compound 44) | Not specified | IC50 of 6.4 μM with a selectivity ratio of 3.6. rsc.org |

| N-Aryl-N-[1-(naphth-1-yl)but-3-enyl]amines | MCF-7, H-460, SF-268 | IC50 < 10 μg/mL. nih.gov |

| Hydrazone linkage-based aryl sulfonate derivatives (4g, 4h) | MCF-7 | IC50 of 17.8 μM and 21.2 μM, respectively. researchgate.net |

Enzyme Inhibition Mechanisms

The biological activities of this compound derivatives are often mediated through the inhibition of specific enzymes. The naphthalene moiety can engage in π-π interactions with aromatic residues in proteins, influencing their biological activity. nih.gov

A notable example is the antifungal agent terbinafine, an N-methyl-1-naphthalenemethanamine derivative, which acts by inhibiting squalene epoxidase. This enzyme is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.

Derivatives of 1,3,4-oxadiazole (B1194373) containing a naphthalen-1-ylmethyl group have been identified as potent and selective inhibitors of histone deacetylases (HDACs). mdpi.com HDACs are a class of enzymes that play a critical role in gene regulation, and their inhibition is a therapeutic strategy in cancer treatment. mdpi.com

Schiff base derivatives of imino-methyl-naphthalen-2-ol have been screened for their inhibitory potential against carbonic anhydrase II. researchgate.net Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications. Furthermore, certain naphthalene-based derivatives have been investigated for their inhibitory effects on acetylcholinesterase and paraoxonase 1. researchgate.net

In the context of metabolic disorders, some 2-aminothiazole (B372263) derivatives have shown potent inhibitory effects against α-glucosidase and α-amylase, with IC50 values ranging from 20.34 to 37.20 μM/mL. researchgate.net Nicotinamide N-methyltransferase (NNMT) is another enzyme target, and its inhibitors could have therapeutic potential in cancer, neurodegenerative diseases, and metabolic disorders. nih.gov

The table below summarizes the enzyme inhibition mechanisms of selected this compound derivatives and related compounds.

| Compound/Derivative Class | Target Enzyme | Biological Implication |

| Terbinafine (N-methyl-1-naphthalenemethanamine derivative) | Squalene epoxidase | Antifungal activity. |

| 1,3,4-Oxadiazole with naphthalen-1-ylmethyl group | Histone deacetylases (HDACs) | Anticancer potential. mdpi.com |

| Schiff base of imino-methyl-naphthalen-2-ol | Carbonic anhydrase II | Therapeutic potential in various diseases. researchgate.net |

| 2-Aminothiazole derivatives | α-glucosidase, α-amylase | Antidiabetic potential. researchgate.net |

Structure-Activity Relationships (SAR) in Biological Systems

The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key structural features responsible for their therapeutic or toxic effects, guiding the design of more potent and selective compounds.

In the context of anticancer activity, SAR studies on 1,4-naphthoquinone derivatives have revealed several important trends. Substitution at either the R2 or R3 position of the 1,4-naphthoquinone ring generally increases antiproliferative activity, while di-substitution at both positions tends to decrease activity. nih.gov For instance, the substitution of juglone at the R³ position with aromatic amines enhanced its antiproliferative activity in prostate and breast cancer cells. nih.gov In contrast, R³ substitution of menadione (B1676200) with aromatic amines led to a decrease in activity. nih.gov The nature of the substituent is also critical; for example, an electron-withdrawing group like a halogen at the C3 position of the naphthoquinone ring appears to promote cytotoxicity. rsc.org

For naphthalimide derivatives, the substitution pattern significantly influences their anticancer activity and DNA binding affinity. rjraap.com Researchers have explored heterocyclic fused, non-fused substituted, metal-substituted, and carboxamide derivatives to understand how different substitutions enhance or reduce biological activity. rjraap.com

In the case of melatonin receptor ligands, SAR studies of naphthalenic derivatives have been conducted to understand the structural requirements for binding and activity. acs.org For 8-hydroxyquinoline-derived Mannich bases, the ability to form stable metal complexes is a crucial determinant of their toxicity. nih.gov Derivatives that are unable to form these complexes, such as those with a shifted quinoline (B57606) nitrogen or those based on a naphthalen-2-ol scaffold, lack toxicity. nih.gov

The table below summarizes key SAR findings for this compound derivatives and related compounds.

| Compound Class | Biological Activity | Key SAR Findings |

| 1,4-Naphthoquinones | Anticancer | Substitution at R2 or R3 increases activity; di-substitution decreases activity. nih.gov |

| 1,4-Naphthoquinones | Anticancer | Electron-withdrawing groups at C3 promote cytotoxicity. rsc.org |

| Naphthalimides | Anticancer | Substitution patterns significantly affect DNA binding and anticancer efficacy. rjraap.com |

| 8-Hydroxyquinoline Mannich bases | Cytotoxicity | Metal chelation ability is critical for toxicity. nih.gov |

Toxicological Profiles and Risk Assessment

The toxicological properties of this compound and its related compounds are of significant interest due to the established hazardous nature of its parent molecule, 2-naphthylamine (B18577). This section explores its effects at the cellular and organismal level, drawing on direct data where available and on comparative analysis with structurally similar amines.

Cytotoxicity and Cellular Effects

Direct experimental data on the cytotoxicity of this compound is limited in publicly accessible literature. However, its derivatives have been synthesized and evaluated for their biological activities, particularly in the context of cancer research.

Several studies have utilized derivatives of this compound as key structural components for developing microtubule targeting agents (MTAs). Microtubules are critical components of the cytoskeleton involved in cell division, making them a key target for cytotoxic anticancer drugs. For instance, 5-methoxy-N-methylnaphthalen-2-amine has been incorporated into novel pyrimidine-based compounds designed to bind to the colchicine (B1669291) site on tubulin, thereby inhibiting microtubule polymerization and arresting cell proliferation. nih.govmdpi.com These synthesized derivatives have demonstrated potent antiproliferative effects against various human cancer cell lines. researchgate.net

In one study, a 5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine compound incorporating an this compound moiety was found to be a potent inhibitor of cell proliferation and microtubule depolymerization. researchgate.net The cytotoxic activity of such derivatives highlights the biological reactivity of the this compound scaffold. The table below summarizes the cytotoxic activity of a representative derivative.

| Derivative Class | Target Cell Lines | Observed Effect | Reference |

| Tetrahydrobenzo nih.govnih.govthieno[ pyrimidines | MDA-MB-435 (human melanoma) | Potent antiproliferative effects (IC50 < 40 nM); Circumvention of P-glycoprotein mediated drug resistance. | researchgate.net |

| Substituted Quinazolines | Multiple Cancer Cell Lines | Inhibition of tubulin polymerization; Cytostatic activity. | nih.gov |

| Pyrimidine Analogs | SK-OV-3 (ovarian), HeLa (cervical), MDA-MB-435 (melanoma) | Inhibition of cell proliferation and tubulin polymerization. | nih.gov |

Comparatively, the related compound 2-methylnaphthalene (B46627) has been shown to induce dose- and time-dependent cytotoxicity in mice, specifically targeting nonciliated bronchiolar epithelial (Clara) cells. This leads to extensive exfoliation of cells from the airways, indicating a clear cytotoxic potential for methylated naphthalenes in specific tissues.

Genotoxicity and Mutagenicity Studies

Comprehensive experimental genotoxicity and mutagenicity data for this compound are not widely available. However, computational predictions based on Quantitative Structure-Activity Relationship (QSAR) models suggest the compound is negative for genotoxic carcinogenicity.

In contrast, the parent compound, 2-naphthylamine, is a well-established genotoxic agent. Its mechanism involves metabolic activation, primarily through N-hydroxylation by cytochrome P450 enzymes in the liver, to form reactive metabolites. These intermediates can form covalent bonds with DNA, creating DNA adducts that lead to mutations and are a critical step in the initiation of cancer. The ability of aromatic amines to form DNA adducts is a key indicator of their genotoxic and carcinogenic potential. Given that this compound shares the core structure of 2-naphthylamine, there is a strong theoretical basis to suspect it may also undergo metabolic activation to genotoxic species, although the N-methyl group could alter the metabolic pathway and reactivity compared to the primary amine.

Carcinogenicity of Related Naphthylamines and Implications for this compound (Comparative Studies)

There are no definitive carcinogenicity studies on this compound itself. However, the carcinogenic profiles of structurally related naphthylamines provide significant cause for concern and a basis for comparative risk assessment.

2-Naphthylamine is classified as a known human carcinogen by the International Agency for Research on Cancer (IARC), with sufficient evidence linking occupational exposure to an increased risk of bladder cancer. Animal studies have confirmed its carcinogenicity, inducing tumors in various species.

Studies on other methylated and substituted 2-naphthylamines further support the carcinogenic potential of this chemical class.

3-Methyl-2-naphthylamine hydrochloride has been shown to induce cancer of the breast in female Sprague-Dawley rats following a single intragastric administration. aacrjournals.org

N-Phenyl-2-naphthylamine is considered a suspected human carcinogen, partly because its metabolism in humans can release the known carcinogen 2-naphthylamine. osha.gov

The methylation of an amine can influence its carcinogenic activity. While sometimes it can be a detoxification pathway, in other cases, it can enhance or alter the carcinogenic profile. For instance, studies on nitrosamines have shown that methylation can significantly impact carcinogenic potency and organ specificity. nih.gov The evidence from closely related compounds strongly implies that this compound should be considered a potential carcinogen, likely acting through similar metabolic activation pathways as its parent compound. ontosight.ai

| Compound | Classification/Finding | Primary Target Organ(s) | Reference |

| 2-Naphthylamine | Human Carcinogen (IARC Group 1) | Urinary Bladder | |

| 3-Methyl-2-naphthylamine | Carcinogenic in rats (single dose) | Mammary Gland | aacrjournals.org |

| N-Phenyl-2-naphthylamine | Suspected Human Carcinogen | Bladder (implicated via metabolite) | osha.gov |

| This compound | Potential carcinogen (by structural analogy) | Not determined | ontosight.ai |

Environmental Fate and Ecotoxicology

Information regarding the specific environmental fate of this compound is scarce. However, its hazard classification provides insight into its potential ecotoxicological effects. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the hazard statement H411: "Toxic to aquatic life with long lasting effects". echemi.comechemi.com This indicates that the substance is expected to cause harm to aquatic organisms and persist in the environment.

For context, the environmental fate of related compounds like naphthalene and methylnaphthalenes has been studied more extensively. These compounds are generally removed from water and soil through processes such as volatilization and biodegradation. However, the introduction of an amine group and N-methylation, as in this compound, can significantly alter a compound's physical-chemical properties, such as solubility and partitioning behavior, which in turn affects its environmental distribution, persistence, and bioavailability.

Molecular Docking and Receptor Interaction Studies

While not a therapeutic agent itself, this compound and its derivatives have been instrumental in the design of targeted therapeutic molecules, and their interactions with biological receptors have been explored through molecular docking studies. These computational techniques predict how a ligand binds to the active site of a protein, providing insights into potential biological activity.

Several research groups have used this compound derivatives to develop inhibitors for key targets in cancer therapy, such as tubulin and various receptor tyrosine kinases (RTKs).

Tubulin Interaction: In the development of microtubule targeting agents, derivatives like 5-methoxy-N-methylnaphthalen-2-amine have been incorporated into scaffolds designed to bind the colchicine site of tubulin. nih.govnih.gov Molecular docking simulations show the naphthyl moiety fitting into a hydrophobic pocket of the binding site, with the N-methyl group potentially influencing the conformation and interaction with specific amino acid residues like Lysβ254, Lysβ352, and Valα181. mdpi.comnih.gov

Kinase Inhibition: Substituted quinazolines bearing a 5-methoxy-N-methylnaphthalen-2-amine moiety have been designed as multi-target inhibitors against RTKs like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). nih.gov Docking studies revealed that the aniline (B41778) substituent at the 4-position of the quinazoline, which includes the this compound structure, binds in a key pocket of the VEGFR-2 hinge region, interacting with residues such as Val848 and Cys919. nih.gov

Other Targets: The this compound structure has also been used in the synthesis of inhibitors for other enzymes, such as the Mycobacterium tuberculosis acetyltransferase Eis, which is involved in antibiotic resistance. nih.gov

These studies collectively demonstrate that the this compound fragment is a versatile chemical entity that can be effectively docked into the binding sites of various biologically important proteins.

| Target Protein | Ligand Moiety | Key Interacting Residues (Predicted) | Docking Score (Example) | Reference |

| Tubulin (Colchicine Site) | 5-methoxy-N-methylnaphthalen-2-amine | Lysβ254, Lysβ352, Valα181 | -8.68 kcal/mol | nih.gov |

| VEGFR-2 | 5-methoxy-N-methylnaphthalen-2-amine | Val848, Cys919, Leu1035, Phe1047 | -10.71 kcal/mol | nih.gov |

| EGFR | 5-methoxy-N-methylnaphthalen-2-amine | Not specified in detail | Not specified | nih.gov |

| Eis (Acetyltransferase) | This compound | Not specified in detail | Not specified | nih.gov |

Advanced Applications and Industrial Relevance of N Methylnaphthalen 2 Amine

N-methylnaphthalen-2-amine as a Versatile Synthetic Intermediate

This compound serves as a crucial building block in organic synthesis. cymitquimica.com Its structure, featuring a naphthalene (B1677914) core and a methylamino group, allows for a variety of chemical transformations, making it a valuable precursor for more complex molecules. cymitquimica.comrsc.org

One of the primary applications of this compound is in the synthesis of dyes and pigments. It acts as an intermediate in the production of various colorants, including those used in textiles and other materials. google.comsmolecule.com The presence of the naphthalene ring system and the amino group are key to the chromophoric properties of the resulting dyes.

Furthermore, this compound is utilized in the preparation of agrochemicals and as an intermediate for rubber antioxidants. google.com Its reactivity allows for the introduction of the naphthyl group into larger molecules, which can impart desirable properties such as antioxidant activity. In the realm of medicinal chemistry, this compound and its derivatives are explored for their potential biological activities, although this is a less common application. ontosight.ai

The synthesis of this compound itself can be achieved through various methods. One common approach involves the reaction of 2-naphthol (B1666908) with methylamine (B109427) or the reduction of N-methyl-2-nitronaphthalene. The choice of synthetic route often depends on the desired purity and scale of production.

A summary of the key synthetic applications of this compound is presented in the table below.

| Application Area | Role of this compound |

| Dye and Pigment Synthesis | Intermediate for azo dyes and other colorants google.comsmolecule.comontosight.ai |

| Rubber Industry | Precursor to antioxidants google.com |

| Agrochemicals | Intermediate in the synthesis of certain pesticides google.com |